molecular formula C14H26O7 B605139 Acid-PEG3-t-butyl ester CAS No. 1807539-06-5

Acid-PEG3-t-butyl ester

Cat. No.: B605139
CAS No.: 1807539-06-5
M. Wt: 306.36
InChI Key: VDWZJPCGUNJFEE-UHFFFAOYSA-N
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Description

Acid-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups .

Mechanism of Action

Target of Action

Acid-PEG3-t-butyl ester, also known as Carboxy-PEG3-t-butyl ester, is a PEG linker . The primary targets of this compound are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to biomolecules through the amide bond, hence its classification as a PEG linker .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecules it is linked to. As a PEG linker, it can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR , indicating its potential involvement in these pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link to various biomolecules, altering their properties and potentially their function. For example, it can be used to link a drug to a targeting molecule, enhancing the drug’s specificity and reducing off-target effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action can be modulated by pH. Additionally, the presence of activators such as EDC or HATU is necessary for the compound to form an amide bond with primary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG3-t-butyl ester typically involves the reaction of PEG with t-butyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the t-butyl ester-protected PEG derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as purification by column chromatography and characterization using techniques like NMR and mass spectrometry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific PEG spacer length (three ethylene glycol units) and the presence of a t-butyl protected carboxyl group. This combination of features provides a balance between solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWZJPCGUNJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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